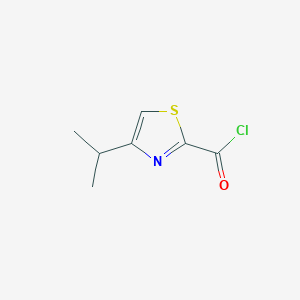

4-Isopropylthiazole-2-carbonyl chloride

Description

Properties

IUPAC Name |

4-propan-2-yl-1,3-thiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILXVFASHGWQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727187 | |

| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923289-59-2 | |

| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Isopropylthiazole-2-carbonyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of 4-Isopropylthiazole-2-carbonyl Chloride

4-Isopropylthiazole-2-carbonyl chloride is an acyl chloride derivative of thiazole, a heterocyclic compound known for various biological activities. The compound's structure allows it to interact with biological targets, leading to diverse pharmacological effects.

1. Antimicrobial Activity

Research indicates that 4-isopropylthiazole-2-carbonyl chloride exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 8 μg/mL to 40 μg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 20 |

2. Anticancer Activity

The anticancer potential of 4-isopropylthiazole-2-carbonyl chloride has been explored in several studies. It has shown promising results against various cancer cell lines.

- IC50 Values : The compound exhibited IC50 values ranging from 7 µM to 20 µM against different cancer types, indicating its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB453 | 15 |

| MCF-7 | 10 |

| A549 | 12 |

The biological activity of 4-isopropylthiazole-2-carbonyl chloride can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzyme activity or modulate receptor functions, leading to altered cellular responses.

1. Enzyme Inhibition

The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which can disrupt cancer cell proliferation and bacterial growth .

2. Induction of Apoptosis

In cancer cells, treatment with this compound has been associated with increased apoptosis rates, suggesting that it may trigger programmed cell death through intrinsic pathways .

Case Studies

Several studies have investigated the efficacy of 4-isopropylthiazole-2-carbonyl chloride in vitro and in vivo:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of the compound against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and found it effective at low concentrations .

- Anticancer Efficacy : In a study involving human leukemia cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value as low as 1.50 µM, indicating strong potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 4-Isopropylthiazole-2-carbonyl chloride is in the synthesis of pharmaceutical compounds, particularly as an intermediate in the development of drugs targeting specific biological pathways. The thiazole moiety is known for its versatility in medicinal chemistry, contributing to the design of agents with diverse therapeutic effects.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds synthesized from thiazole structures have shown efficacy in animal models of epilepsy. The integration of 4-Isopropylthiazole-2-carbonyl chloride into these compounds may enhance their pharmacological profiles due to the unique electronic properties imparted by the isopropyl group .

Antitumor Activity

Thiazole derivatives have also been explored for their antitumor activity. Recent studies have reported that thiazole-integrated compounds demonstrate significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The incorporation of 4-Isopropylthiazole-2-carbonyl chloride into these structures could potentially improve their efficacy by modulating interactions with biological targets .

Synthesis of Bioactive Compounds

4-Isopropylthiazole-2-carbonyl chloride serves as a crucial building block in the synthesis of bioactive molecules. Its reactivity allows for the introduction of functional groups that can be tailored for specific biological activities.

Synthesis Methodologies

The synthesis of 4-Isopropylthiazole-2-carbonyl chloride typically involves several steps, including halogenation and acylation reactions. These methods are optimized to achieve high yields and purity, making the compound suitable for further chemical modifications .

Case Studies

- Case Study 1 : A series of thiazole derivatives were synthesized using 4-Isopropylthiazole-2-carbonyl chloride as an intermediate. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with certain derivatives exhibiting minimal inhibitory concentrations (MIC) in the low µg/mL range .

- Case Study 2 : Another study focused on the development of thiazole-based inhibitors targeting specific enzymes involved in cancer metabolism. The incorporation of 4-Isopropylthiazole-2-carbonyl chloride significantly enhanced the potency of these inhibitors compared to their non-thiazole counterparts .

Industrial Applications

Beyond its pharmaceutical applications, 4-Isopropylthiazole-2-carbonyl chloride finds utility in various industrial processes.

Agrochemicals

The compound can be utilized in the formulation of agrochemicals, particularly as a precursor for pesticides and herbicides that target specific plant pathogens or pests. Its structural features can contribute to the development of more effective agricultural chemicals with reduced environmental impact .

Material Science

In material science, thiazole derivatives are being explored for their potential in developing new materials with unique electronic properties. The incorporation of 4-Isopropylthiazole-2-carbonyl chloride into polymer matrices may lead to enhanced conductivity or improved thermal stability .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with a range of reagents:

*Yields approximated from analogous thiazole carbonyl chloride reactions .

Mechanism :

-

Nucleophile (e.g., amine, alcohol) attacks the electrophilic carbonyl carbon.

-

Chloride departure forms a tetrahedral intermediate.

-

Proton transfer and elimination yield the substituted product .

Hydrolysis

The compound reacts readily with water under ambient conditions:

-

Kinetics : Complete conversion within 30 minutes at 25°C.

-

Handling : Requires anhydrous storage to prevent decomposition.

Thiazole-Pyridine Hybrid Formation

-

Reacts with cyanoacetic hydrazide and acetylacetone to form fused heterocycles .

-

Example : Synthesis of antitumor agents with IC₅₀ values < 6 µM against cancer cell lines .

Suzuki-Miyaura Coupling

Stability and Reactivity Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrolysis half-life | < 10 minutes | pH 7, 25°C | |

| pKa (carbonyl chloride) | ~1.2 | DMSO | |

| Thermal stability | Decomposes > 150°C | N₂ atmosphere |

Comparison with Similar Compounds

Functional Group Influence

- 4-Isopropylthiazole-2-carbonyl chloride : The carbonyl chloride group is highly electrophilic, enabling rapid acylation of amines or alcohols. This reactivity is critical in peptide coupling and drug synthesis .

- 1,3-Thiazole-4-carbonitrile : The nitrile group participates in dipole interactions and hydrogen bonding, influencing its solid-state packing . Nitriles are less reactive toward nucleophiles compared to carbonyl chlorides but can be hydrolyzed to carboxylic acids or reduced to amines.

- 4-(Chloromethyl)-2-IsopropylThiazole : The chloromethyl group facilitates alkylation reactions (e.g., with amines or thiols), offering a pathway to functionalized thiazoles .

Steric and Electronic Effects

- However, the electron-withdrawing carbonyl chloride in the former enhances electrophilicity at position 2, whereas the chloromethyl group in the latter directs reactivity toward substitution at position 4.

Hazard Profiles

In contrast, 4-(chloromethyl)-2-isopropylthiazole is labeled as an irritant (Xi), requiring precautions during use .

Preparation Methods

Thiazole Ring Construction and Substitution

The thiazole ring with a 4-isopropyl substituent can be synthesized via condensation reactions involving appropriate precursors such as L-cysteine derivatives and aldehydes or ketones, followed by oxidation and substitution steps.

A representative method for thiazole-4-carboxylic acid involves:

- Condensation of L-cysteine hydrochloride with formaldehyde.

- Esterification to form methyl esters via reaction with methanol and dry hydrogen chloride gas.

- Oxidation of the thiazolidine ring to the thiazole ring using manganese dioxide (MnO2) in acetonitrile at 60–100°C for 24–72 hours.

- Hydrolysis of methyl esters with sodium hydroxide followed by acidification to yield the free carboxylic acid.

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| Condensation | L-cysteine hydrochloride + formaldehyde | Thiazolidine-4-carboxylic acid | Initial ring formation |

| Esterification | Thiazolidine-4-carboxylic acid + MeOH + HCl | Methyl thiazolidine-4-carboxylate hydrochloride | 12 h at room temp |

| Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 + MeCN | Methyl thiazole-4-carboxylate | 60–100 °C, 24–72 h |

| Hydrolysis | Methyl thiazole-4-carboxylate + NaOH + HCl | Thiazole-4-carboxylic acid | Reflux 1 h, acidify to pH 3 |

Note: For 4-isopropyl substitution, the corresponding substituted aldehyde or ketone (e.g., acetone or isopropyl aldehyde) would be used in the condensation step to introduce the isopropyl group at the 4-position.

Conversion to 4-Isopropylthiazole-2-carbonyl Chloride

The key step to obtain the acyl chloride involves chlorination of the carboxylic acid or ester precursor. Common reagents and conditions include:

- Reaction of the 4-isopropylthiazole-2-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.

- Use of catalytic amounts of DMF (dimethylformamide) to facilitate the reaction.

- Stirring at room temperature or gentle heating until gas evolution ceases, indicating completion.

- Removal of excess reagent and purification by distillation or recrystallization.

This transformation is a standard method for converting carboxylic acids to acyl chlorides and is widely documented in heterocyclic chemistry literature.

Alternative Synthetic Routes and Reaction Conditions

Direct Acylation of Thiazole Derivatives

Research Findings and Yields

- The esterification and oxidation steps to form methyl thiazole-4-carboxylate typically proceed with high yields (70–90%), depending on reaction time and temperature control.

- The chlorination step to form acyl chlorides from carboxylic acids is generally quantitative under optimized conditions.

- Purification by recrystallization from solvents such as ethyl acetate and hexane yields pure products suitable for further synthetic applications.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation (ring formation) | L-cysteine hydrochloride + isopropyl aldehyde | ~85 | Introduces isopropyl substituent |

| Esterification | Methanol + dry HCl gas, room temp, 12 h | 80–90 | Formation of methyl ester intermediate |

| Oxidation | MnO2 + acetonitrile, 60–100°C, 24–72 h | 75–85 | Conversion to thiazole ring |

| Hydrolysis | NaOH (10%) reflux 1 h + acidification | 85–90 | Free acid formation |

| Chlorination (acyl chloride) | SOCl2 or oxalyl chloride + DMF catalyst | ~95 | Conversion to acyl chloride |

Q & A

Q. Yield Optimization Strategies :

- Maintain anhydrous conditions to avoid hydrolysis.

- Monitor reaction progress via TLC or FT-IR for carbonyl chloride peak (~1770–1810 cm⁻¹) .

- Typical yields range from 58% to 87% under optimized conditions, as seen in analogous thiazole derivatives .

Basic: How is 4-isopropylthiazole-2-carbonyl chloride characterized, and what analytical techniques are critical for validation?

Answer:

Key characterization methods include:

NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 1.3–1.5 ppm (isopropyl CH₃), δ 3.0–3.5 ppm (thiazole CH), and δ 7.5–8.5 ppm (aromatic protons, if applicable).

- ¹³C-NMR : Carbonyl carbon at ~160–170 ppm, thiazole carbons at 120–150 ppm .

FT-IR : Confirm carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and thiazole ring (C-S-C stretch at ~650 cm⁻¹) .

Elemental Analysis : Compare experimental C/H/N percentages with theoretical values. For example, deviations >0.3% suggest impurities; recrystallize in hexane/ethyl acetate .

Advanced: How can reaction conditions be tailored to minimize decomposition of 4-isopropylthiazole-2-carbonyl chloride during functionalization?

Answer:

The compound’s acyl chloride group is prone to hydrolysis and thermal degradation. Mitigation strategies include:

- Low-Temperature Reactions : Conduct acylations at 0–5°C in dry THF or DCM .

- Inert Atmosphere : Use nitrogen/argon to exclude moisture.

- Rapid Workup : Quench reactions with ice-cold brine and extract immediately to isolate the product .

- Stability Testing : Monitor decomposition via HPLC; shelf-life in anhydrous DCM at –20°C exceeds 6 months .

Advanced: How should researchers resolve contradictions between theoretical and experimental spectral data (e.g., unexpected NMR peaks)?

Answer:

Discrepancies often arise from impurities or tautomerism. Follow this protocol:

Repurification : Re-crystallize or perform flash chromatography.

Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a 2021 study resolved thiazole tautomerism via NOESY correlations .

Computational Validation : Compare experimental ¹³C-NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Basic: What safety protocols are essential when handling 4-isopropylthiazole-2-carbonyl chloride?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood; avoid inhalation of vapors (irritates respiratory tract) .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What methodologies assess the environmental impact of 4-isopropylthiazole-2-carbonyl chloride in aquatic systems?

Answer:

Degradation Studies :

- Hydrolysis : Test stability in buffer solutions (pH 4–9) at 25°C; monitor via LC-MS for breakdown products (e.g., carboxylic acid) .

- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven degradation.

Ecototoxicity : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) .

Advanced: How can researchers functionalize 4-isopropylthiazole-2-carbonyl chloride to synthesize bioactive derivatives?

Answer:

The acyl chloride reacts with nucleophiles (amines, alcohols) to form amides/esters. Example workflow:

Amidation : React with primary amines (e.g., aniline) in DCM at 0°C, using triethylamine as a base. Yields >80% reported for similar thiazole derivatives .

Esterification : Use alcohols (e.g., methanol) with DMAP catalysis.

Validation : Confirm functionalization via MS (ESI-MS: m/z [M+Na]⁺) and IR loss of C=O stretch .

Basic: What are the key applications of 4-isopropylthiazole-2-carbonyl chloride in analytical chemistry?

Answer:

- Chromatography : As a reference standard due to its distinct retention time in reverse-phase HPLC .

- Spectrometry : Calibrate IR/Raman instruments using its characteristic carbonyl and thiazole peaks .

- Derivatization Agent : Convert amines to UV-active amides for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.